Regiochemical Identity: C-2 Malonate Substitution vs. C-3 Methylene-Malonate Isomer
Diethyl (1H-indol-2-yl)propanedioate (CAS 61417-35-4) places the malonate group directly at the indole C-2 position via a C–C single bond, with a molecular formula C₁₅H₁₇NO₄ and mass 275.30 Da . The closest commercially common analog, diethyl (1H-indol-3-ylmethylene)propanedioate (CAS 10184-96-0), is a constitutional isomer that attaches the malonate fragment at the C-3 position through an exocyclic α,β-unsaturated linkage (C₁₆H₁₇NO₄; mass 287.31 Da) . This structural difference directly governs the accessible downstream chemistry: the saturated 2-yl malonate is suited for enolate alkylation and decarboxylative transformations, whereas the 3-yl-methylene malonate is primed for Michael addition or reduction of the exocyclic double bond. Replacing one with the other without altering the synthetic route will produce a different core connectivity in the final compound, affecting target binding geometry and materials lattice packing.
| Evidence Dimension | Indole substitution position and molecular framework |
|---|---|
| Target Compound Data | C-2 substitution; saturated C–C bond to malonate; MF C₁₅H₁₇NO₄; MW 275.30 Da; melting point 67–68 °C |
| Comparator Or Baseline | Diethyl (1H-indol-3-ylmethylene)propanedioate (CAS 10184-96-0): C-3 substitution via exocyclic double bond; MF C₁₆H₁₇NO₄; MW 287.31 Da |
| Quantified Difference | ΔMW = 12.01 Da; different molecular formula; C-2 single-bond connectivity vs. C-3 exocyclic enoate; distinct melting behavior |
| Conditions | Standard compound characterization (CAS registry, molecular formula, melting point determination) |
Why This Matters
For procurement specification, the regiochemistry defines the synthetic blueprint; ordering the wrong isomer leads to irreconcilable downstream intermediates and wasted synthetic effort.
